2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
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Overview
Description
2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound’s unique structure, featuring chloro, dimethoxy, and fluorobenzamide groups, suggests potential utility in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form an amine.
Acylation: Acylation of the amine with a chloro-substituted benzoyl chloride.
Substitution: Introduction of the fluorine atom via halogen exchange reactions.
Alkylation: Alkylation of the amide nitrogen with 2,3-dimethoxy-2-methylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.
Reduction: Reduction of the chloro or fluoro groups under specific conditions.
Substitution: Nucleophilic substitution reactions at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dimethoxypropyl)-4-fluorobenzamide
- 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-chlorobenzamide
- 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-methylbenzamide
Uniqueness
2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide is unique due to the specific combination of chloro, dimethoxy, and fluoro groups. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3/c1-13(19-3,8-18-2)7-16-12(17)10-5-4-9(15)6-11(10)14/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQXBLUTYZRUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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